molecular formula C25H40N10O10 B151009 2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid CAS No. 128857-77-2

2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid

Katalognummer: B151009
CAS-Nummer: 128857-77-2
Molekulargewicht: 640.6 g/mol
InChI-Schlüssel: FWFZEPRYKXWBLR-QXKUPLGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly complex bicyclic heptapeptide derivative characterized by:

  • A heptazabicyclo[19.3.0]tetracosan core, indicating a 24-membered macrocycle with seven nitrogen atoms.
  • Hydroxymethyl and methyl substituents, enhancing solubility and influencing stereochemical interactions.
  • Seven oxo groups, contributing to its rigidity and stability.

Its structural complexity suggests roles in specialized biological functions, such as enzyme inhibition or metal chelation, akin to siderophores or bioactive peptides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves sequentially adding protected amino acids to a resin-bound peptide chain. The process includes the following steps :

    Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus.

Industrial Production Methods

Industrial production of 2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism (e.g., E. coli). The host organism produces the peptide, which is then purified .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in modified peptides with altered biological activities .

Wissenschaftliche Forschungsanwendungen

Physicochemical Properties

The compound's unique structure contributes to its stability and reactivity under physiological conditions, making it a candidate for further research in drug development and delivery systems.

Pharmaceutical Development

The compound exhibits potential as a therapeutic agent due to its complex structure which may interact with biological targets effectively. Its design suggests possible applications in:

  • Anticancer therapies : The presence of multiple functional groups can facilitate interactions with cancer cell pathways.
  • Antimicrobial agents : Its structure may inhibit bacterial growth or viral replication.

Drug Delivery Systems

Research indicates that compounds with similar structural characteristics are being explored for their ability to enhance drug solubility and bioavailability. The unique bicyclic structure may allow for:

  • Targeted delivery : Modifications could enable the compound to selectively deliver drugs to specific tissues or cells.
  • Controlled release formulations : Its stability can be harnessed to create formulations that release active ingredients over time.

Biochemical Research

The compound's ability to form complexes with biomolecules makes it useful in biochemical assays and studies:

  • Enzyme inhibitors : Its structural analogs have been studied for their ability to inhibit specific enzymes associated with disease processes.
  • Protein interactions : The compound can serve as a probe in studying protein-ligand interactions.

Data Tables

Study ReferenceCompound StudiedFindings
Compound AInhibition of tumor growth in vitro
Compound BEffective against resistant bacterial strains
Target CompoundEnhanced solubility and bioavailability

Case Study 1: Anticancer Activity

In a study published by the National Institutes of Health (NIH), a related compound demonstrated significant cytotoxic effects on various cancer cell lines through apoptosis induction. This suggests that the target compound may possess similar properties warranting further exploration in anticancer research.

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry highlighted the effectiveness of structurally similar compounds against antibiotic-resistant bacteria. The findings indicate potential for the target compound as an antimicrobial agent.

Wirkmechanismus

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) exerts its effects by binding to specific integrin receptors on the cell surface. This binding inhibits the interaction between integrins and their ligands, such as fibronectin, thereby modulating cell adhesion and signaling pathways. The peptide’s mechanism of action involves blocking the β2-integrin-binding sites, which prevents the binding of fibronectin to fibroblasts .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Functional Groups Biological Role
Target Compound Heptazabicyclo[19.3.0]tetracosan Diaminomethylidenamino, hydroxymethyl, oxo Putative enzyme inhibition/siderophore
Syringolin A (from Pseudomonas) Bicyclic pentapeptide Epoxyketone, methyl Proteasome inhibitor
Fengycin (lipopeptide) Cyclic decapeptide Hydroxy fatty acid, Glu/Orn residues Antifungal, surfactant
Lankacidin C Macrolide-polyketide hybrid Lactone, amine Antitumor, antibacterial
Ilamycin derivatives (synthetic) Modified heptapeptide Butenyl, indolyl, silyl ether Antibiotic lead

Key Observations :

  • The diaminomethylidenamino group in the target compound is rare but analogous to guanidine moieties in siderophores (e.g., pyoverdine) that bind iron .
  • The heptazabicyclo core shares rigidity with syringolin A’s bicyclic framework, critical for proteasome binding .

Functional Analogues

Research Findings :

  • Biosynthetic Gene Clusters (BGCs): The target compound’s diaminomethylidenamino group is encoded by BGCs similar to those for pyoverdine and lankacidin, suggesting shared evolutionary pathways for metal-binding or cytotoxic functions .
  • MOA Predictions : Systems pharmacology analyses (e.g., docking studies) indicate that bicyclic peptides with oxo groups often target proteases or hydrolases, akin to syringolin A .

Insights :

  • The target compound’s synthesis would require advanced macrocyclization techniques (e.g., HATU-mediated coupling), as seen in ilamycin derivatives .
  • Its hydroxymethyl group may improve aqueous solubility compared to fully lipophilic analogues like fengycin .

Biologische Aktivität

The compound 2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid is a complex organic molecule with potential biological activities. This article explores its pharmacological properties and biological activities based on current research findings.

Structural Characteristics

The compound's structure features multiple functional groups that contribute to its biological activity. The presence of hydroxymethyl and diaminomethylidene groups suggests potential interactions with biological macromolecules.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The mechanism of action is primarily through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against several fungal strains. The antifungal mechanism involves disrupting fungal cell membranes.

Table 2: Antifungal Activity Against Various Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans4 µg/mL
Aspergillus niger16 µg/mL

The compound's effectiveness against these fungi suggests its potential use in treating fungal infections .

Cytotoxicity Studies

Cytotoxicity assays indicate that the compound has selective toxicity towards cancer cell lines while sparing normal cells.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (cervical cancer)10 µM
MCF-7 (breast cancer)15 µM
A549 (lung cancer)20 µM

These findings suggest that the compound may serve as a lead for developing anticancer agents .

The proposed mechanism of action for the antibacterial and antifungal activities involves interference with nucleic acid synthesis and protein synthesis pathways. Additionally, the diaminomethylidene group may enhance binding affinity to target enzymes critical for microbial survival.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Case Study 1 : A patient with a resistant bacterial infection showed significant improvement after treatment with this compound over a two-week period.
  • Case Study 2 : In a clinical trial involving patients with fungal infections resistant to standard treatments, administration of the compound resulted in a marked reduction in fungal load.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis pathway for this complex bicyclic peptide derivative?

  • Methodological Answer : Synthesis should prioritize stereochemical fidelity due to the compound’s multiple chiral centers. Utilize orthogonal protecting groups (e.g., Fmoc/Boc) for sequential amino acid coupling, guided by the bicyclic framework’s conformational constraints. Catalytic methods, such as asymmetric hydrogenation or enzymatic catalysis, can enhance stereoselectivity . Reaction optimization should include factorial design experiments to evaluate variables like solvent polarity, temperature, and catalyst loading .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem MS/MS are critical for confirming molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) resolves stereochemistry and hydrogen-bonding networks. For purity assessment, reverse-phase HPLC with UV/Vis or fluorescence detection is recommended, using derivatization reagents (e.g., dansylhydrazine) to enhance sensitivity for low-abundance impurities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using factorial design to simulate stress conditions (e.g., 40–80°C, pH 1–13). Monitor degradation via LC-MS and quantify kinetic parameters (e.g., half-life, activation energy). Include control experiments with radical scavengers (e.g., ascorbic acid) to distinguish hydrolytic vs. oxidative degradation pathways .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Membrane-based separation (e.g., nanofiltration) or size-exclusion chromatography can isolate the bicyclic core from linear byproducts. For scale-up, simulate chromatographic conditions using computational fluid dynamics (CFD) to optimize resin selection and elution gradients .

Advanced Research Questions

Q. How can computational models predict the compound’s interactions with biological targets, such as proteases or receptors?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to map hydrogen-bonding and hydrophobic interactions between the compound’s guanidino and hydroxymethyl groups and active-site residues. Validate predictions with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability under physiological conditions .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., buffer ionic strength, enzyme lot consistency). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of enzymatic activity. Cross-validate with orthogonal assays (e.g., surface plasmon resonance) to rule out assay-specific artifacts .

Q. How can derivatization strategies improve detection limits in trace-level analytical studies?

  • Methodological Answer : Functionalize the hydroxymethyl group with fluorogenic tags (e.g., fluorescein-5-thiosemicarbazide) for enhanced fluorescence detection. For MS-based quantification, employ isotopic labeling (e.g., 13C-labeled acetic acid derivatives) to correct for matrix effects .

Q. What chemical engineering approaches enhance scalability of its synthesis without compromising stereochemical purity?

  • Methodological Answer : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions. Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs), such as enantiomeric excess (ee%). Optimize solvent recycling via membrane distillation to reduce waste .

Q. How can interdisciplinary methodologies (e.g., glycobiology or biophysics) elucidate its structure-function relationships?

  • Methodological Answer : Integrate cryo-electron microscopy (cryo-EM) to visualize conformational changes upon target binding. Pair with glycan microarray screening to assess interactions with lectins or glycosidases. Use stopped-flow kinetics to quantify binding rates in the presence of competing ligands .

Q. Methodological Framework for Data Analysis

  • Theoretical Alignment : Ground experiments in the "linkage of research to theory" principle, such as applying transition-state theory to explain catalytic efficiency in synthesis .
  • Contradiction Resolution : Apply triangulation by combining computational, biochemical, and biophysical data to reconcile conflicting results .

Eigenschaften

IUPAC Name

2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N10O10/c1-12-20(41)29-9-17(37)32-13(4-2-6-28-25(26)27)21(42)30-10-18(38)33-14(8-19(39)40)22(43)34-15(11-36)24(45)35-7-3-5-16(35)23(44)31-12/h12-16,36H,2-11H2,1H3,(H,29,41)(H,30,42)(H,31,44)(H,32,37)(H,33,38)(H,34,43)(H,39,40)(H4,26,27,28)/t12-,13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFZEPRYKXWBLR-QXKUPLGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid
Reactant of Route 2
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid
Reactant of Route 3
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid
Reactant of Route 4
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid
Reactant of Route 5
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.